Carvone
Overview
Description
Carvone is a naturally occurring monoterpenoid, a member of the terpenoid family of chemicals. It is most commonly found in the essential oils of caraway seeds (Carum carvi), spearmint (Mentha spicata), and dill. This compound exists in two enantiomeric forms: R-(−)-carvone, which has a caraway aroma, and S-(+)-carvone, which has a spearmint aroma .
Mechanism of Action
Target of Action
Carvone, a monoterpene ketone, exhibits multiple pharmacological properties such as antibacterial, antifungal, antiparasitic, antineuraminidase, antioxidant, anti-inflammatory, and anticancer activities . The primary targets of this compound are the cell membrane and cellular and molecular targets .
Mode of Action
This compound interacts with its targets in several ways. The antimicrobial effects are related to the action of this compound on the cell membrane and to ultrastructural changes . The anti-inflammatory, antidiabetic, and anticancer effects involve the action on cellular and molecular targets such as inducing apoptosis, autophagy, and senescence .
Biochemical Pathways
This compound is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . It can induce anticancer effects by two main mechanisms: intrinsic apoptotic action via decreasing Bcl2 and decreasing Bax, as well the release of cytochrome C which induce caspases expression and PARP cleavage; cell cycle arrest at G2/M via its action on cyclin-dependent kinase 1 .
Result of Action
This compound exhibits several biological properties such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, neurological, and many other pharmacological effects . It can induce apoptosis, autophagy, and senescence in cells . In cancer cells, it can induce anticancer effects by decreasing Bcl2 and Bax, releasing cytochrome C, inducing caspases expression and PARP cleavage, and causing cell cycle arrest at G2/M .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, because of its volatility, some this compound will likely be lost in the process of application, the rate of which will be affected by environmental factors such as wind speed and temperature . Furthermore, the emission of this volatile compound is regulated by several biochemical and ecological factors such as its rate of synthesis, its physicochemical characteristics, temperature, stomatal conductance, and leaf structure .
Biochemical Analysis
Biochemical Properties
Carvone and its derivatives are synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .
Cellular Effects
This compound exhibits multiple pharmacological properties such as antibacterial, antifungal, antiparasitic, antineuraminidase, antioxidant, anti-inflammatory, and anticancer activities . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is mainly metabolized into dihydrocarvonic acid, carvonic acid and uroterpenolone in the body . It interacts with various enzymes and cofactors in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvone can be synthesized through various methods. One common synthetic route involves the oxidation of limonene, a related monoterpene, using oxidizing agents such as potassium permanganate or chromic acid. Another method involves the isomerization of limonene oxide followed by oxidation .
Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation. For example, spearmint oil is distilled to obtain S-(+)-carvone, while caraway oil is distilled to obtain R-(−)-carvone. The distillation process separates this compound from other volatile substances present in the oil, and the isolated this compound can then be further purified .
Chemical Reactions Analysis
Types of Reactions: Carvone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound epoxide using peracetic acid.
Reduction: Reduction of this compound can yield dihydrothis compound.
Common Reagents and Conditions:
Oxidation: Peracetic acid, potassium permanganate, chromic acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Hydroxylamine for oxime formation.
Major Products:
Oxidation: this compound epoxide.
Reduction: Dihydrothis compound.
Substitution: this compound oxime.
Scientific Research Applications
Carvone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing complex terpenoids and other organic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiparasitic properties.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the food and flavor industry as a flavoring agent in products like chewing gum, candies, and toothpaste.
Comparison with Similar Compounds
Menthone: Found in peppermint oil, has a minty aroma.
Carvotanacetone: Found in tansy oil, has a camphor-like aroma.
Carvone’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.
Biological Activity
Carvone is a monoterpene ketone found in various essential oils, particularly from plants in the Lamiaceae and Asteraceae families. Its distinct aroma and diverse biological activities have made it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound exists in two enantiomeric forms: S-(+)-carvone and R-(−)-carvone. Both forms exhibit unique biological activities, though they differ in potency and effects. The molecular formula for this compound is CHO, with a molecular weight of 150.22 g/mol.
Pharmacological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. Studies show that it inhibits the growth of various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.3 to 1.3 mg/mL depending on the organism .
- Anti-inflammatory Effects : Research indicates that this compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in animal models . In carrageenan-induced paw edema tests, this compound significantly decreased swelling at doses of 50 mg/kg and 75 mg/kg .
- Antioxidant Activity : this compound exhibits free radical scavenging activity, which contributes to its potential neuroprotective effects. It has been shown to reduce oxidative stress markers in various tissues .
- Neuroprotective Effects : S-(+)-carvone has been investigated for its potential anti-neurodegenerative properties. In vitro studies indicate that it may protect neuronal cells from oxidative damage and improve cognitive functions in animal models .
- Analgesic Properties : R-(−)-carvone has been reported to reduce pain responses in mice without involving the opioid system, indicating a unique mechanism for its analgesic effects .
In Vitro Studies
- Neurotoxicity Assessment : A study assessed the cytotoxicity of S-(+)-carvone on SH-SY5Y neuronal cells, revealing a CC value of approximately 0.844 mM, indicating moderate toxicity compared to galantamine .
- Cytotoxicity Against Cancer Cells : this compound has shown potential anticancer activity by inducing apoptosis in Hep-2 human carcinoma cells without causing DNA damage .
- Memory Acquisition Tests : In passive avoidance tests, single doses of S-(+)-carvone did not significantly affect long-term memory acquisition processes in mice; however, higher doses showed some impact on locomotor activity .
In Vivo Studies
- Inflammation Models : In animal models of inflammation, this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .
- Oxidative Stress Reduction : Studies have indicated that this compound administration leads to a decrease in oxidative stress markers in brain and liver tissues during experiments involving sodium nitroprusside-induced oxidative stress .
Table of Biological Activities
Properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHMXUKGWMISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047426 | |
Record name | dl-Carvone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellowish liquid; [Hawley] White powder; | |
Record name | Carvone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4242 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
230-231 °C | |
Record name | CARVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol | |
Record name | CARVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg] | |
Record name | Carvone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4242 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale-yellowish or colorless liquid | |
CAS No. |
99-49-0, 22327-39-5 | |
Record name | Carvone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carvone [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARVONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | dl-Carvone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-p-mentha-1(6),8-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.508 | |
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Record name | CARVONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK9XIA8I | |
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Record name | CARVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/ | |
Record name | CARVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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